I-AB-Meca

Description

Properties

IUPAC Name |

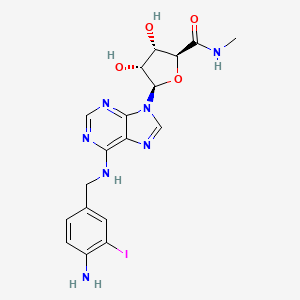

(2S,3S,4R,5R)-5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20IN7O4/c1-21-17(29)14-12(27)13(28)18(30-14)26-7-25-11-15(23-6-24-16(11)26)22-5-8-2-3-10(20)9(19)4-8/h2-4,6-7,12-14,18,27-28H,5,20H2,1H3,(H,21,29)(H,22,23,24)/t12-,13+,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGOEBMHHXYBID-MOROJQBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20IN7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165159 | |

| Record name | I-Ab-meca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152918-27-9 | |

| Record name | AB-MECA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152918279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | I-Ab-meca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | I-AB-MECA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WR19428J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of I-AB-MECA

For Researchers, Scientists, and Drug Development Professionals

Abstract

N⁶-(4-Amino-3-iodobenzyl)-5′-N-methylcarboxamidoadenosine (I-AB-MECA) is a potent and selective agonist for the A₃ adenosine receptor (A₃AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, molecular biology, and drug development.

Introduction

This compound is a synthetic adenosine analog that has been instrumental in elucidating the physiological roles of the A₃ adenosine receptor. Its high affinity and selectivity for A₃AR have made it a critical tool in both in vitro and in vivo studies. The radiolabeled form, ¹²⁵this compound, is widely utilized as a high-affinity radioligand for the characterization and quantification of A₃AR.[1][2] This guide will delve into the molecular interactions and downstream cellular effects initiated by the binding of this compound to its receptor.

Binding Affinity and Selectivity

This compound exhibits high affinity for the A₃ adenosine receptor, with varying affinities for other adenosine receptor subtypes. The binding characteristics are often determined through competitive binding assays using the radiolabeled form, ¹²⁵this compound.

Table 1: Binding Affinities (Kᵢ/Kₐ) of this compound for Adenosine Receptor Subtypes

| Receptor Subtype | Species | Cell Line/Tissue | Kᵢ/Kₐ (nM) | Reference |

| A₃AR | Rat | CHO cells | 1.48 ± 0.33 | [1] |

| A₃AR | Rat | RBL-2H3 cells | 3.61 ± 0.30 | [1] |

| A₃AR | Sheep | - | 4.36 ± 0.48 | [1] |

| A₁AR | Rat | COS-7 cells | 3.42 ± 0.43 | |

| A₂ₐAR | Canine | COS-7 cells | 25.1 ± 12.6 | |

| A₃AR | Human | HEK293 cells | 0.59 | |

| A₃AR | Rat | - | 1.1 | |

| A₁AR | Rat | - | 54 | |

| A₂ₐAR | Rat | - | 56 |

Table 2: Functional Potency (EC₅₀/IC₅₀) of this compound

| Assay | Cell Line | Effect | EC₅₀/IC₅₀ (µM) | Reference |

| Forskolin-stimulated cAMP levels | OVCAR-3 cells | Inhibition | 0.82 | |

| Forskolin-stimulated cAMP levels | Caov-4 cells | Inhibition | 1.2 | |

| Cell Viability | OVCAR-3 cells | Reduction | 32.14 | |

| Cell Viability | Caov-4 cells | Reduction | 45.37 |

Signaling Pathways

As an A₃AR agonist, this compound initiates a cascade of intracellular events upon binding to the receptor. The A₃AR is primarily coupled to the Gᵢ/ₒ family of G proteins.

3.1. Gᵢ-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway activated by this compound involves the Gᵢ protein-mediated inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA).

Caption: this compound signaling via Gᵢ protein to inhibit adenylyl cyclase.

3.2. Modulation of the Wnt Signaling Pathway

This compound has been shown to influence the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. By inhibiting PKA and Protein Kinase B (PKB/Akt), this compound treatment leads to a decrease in the phosphorylation of glycogen synthase kinase 3β (GSK-3β). This results in an increase in the active, non-phosphorylated form of GSK-3β. Active GSK-3β then phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation. The resulting decrease in nuclear β-catenin leads to the downregulation of target genes such as c-myc and cyclin D1, ultimately suppressing cell growth.

Caption: this compound's modulation of the Wnt signaling pathway.

Experimental Protocols

4.1. Radioligand Binding Assay

This protocol is a generalized procedure based on methodologies cited in the literature.

Objective: To determine the binding affinity (Kₐ) and receptor density (Bₘₐₓ) of this compound for adenosine receptors.

Materials:

-

Cell membranes expressing the adenosine receptor of interest (e.g., from CHO or RBL-2H3 cells).

-

¹²⁵this compound (radioligand).

-

Non-labeled this compound or other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from the chosen cell line.

-

Incubate a constant concentration of ¹²⁵this compound with increasing concentrations of non-labeled this compound and a fixed amount of cell membrane protein in the binding buffer.

-

For saturation binding experiments, incubate increasing concentrations of ¹²⁵this compound with the cell membranes. Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist.

-

Incubate the mixture for a specified time at a specific temperature (e.g., 60 minutes at 25°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Analyze the data using non-linear regression analysis to determine Kᵢ, Kₐ, and Bₘₐₓ values.

Caption: Workflow for a radioligand binding assay.

4.2. Adenylyl Cyclase Activity Assay

This protocol is a generalized procedure based on methodologies described in the literature.

Objective: To measure the effect of this compound on adenylyl cyclase activity.

Materials:

-

Cell membranes expressing the A₃AR.

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

Assay buffer (containing ATP, an ATP-regenerating system, and phosphodiesterase inhibitors).

-

cAMP detection kit (e.g., EIA or RIA).

Procedure:

-

Prepare cell membranes.

-

Pre-incubate the membranes with various concentrations of this compound.

-

Stimulate adenylyl cyclase activity by adding a fixed concentration of forskolin.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate for a defined period at a specific temperature (e.g., 10 minutes at 30°C).

-

Terminate the reaction (e.g., by boiling).

-

Measure the amount of cAMP produced using a suitable detection kit.

-

Calculate the percentage of inhibition of forskolin-stimulated adenylyl cyclase activity.

Caption: Workflow for an adenylyl cyclase activity assay.

Conclusion

This compound is a powerful pharmacological tool for studying the A₃ adenosine receptor. Its high affinity and selectivity, coupled with its well-characterized signaling pathways, make it an invaluable compound for research in areas such as inflammation, cancer, and neuroprotection. This guide provides a foundational understanding of its mechanism of action, supported by quantitative data and detailed experimental workflows, to aid researchers in their scientific endeavors.

References

I-AB-MECA as a Radioligand for A3 Adenosine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N⁶-(4-amino-3-[¹²⁵I]iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]I-AB-MECA), a critical radioligand for the study of A3 adenosine receptors (A3AR). This document details its binding characteristics, experimental applications, and the underlying signaling pathways, serving as a vital resource for researchers in pharmacology and drug discovery.

Introduction

The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key therapeutic target for a range of conditions including inflammation, cancer, and cardiac ischemia.[1] The development of selective radioligands is paramount for characterizing the distribution, pharmacology, and functional role of these receptors. [¹²⁵I]this compound has emerged as a high-affinity agonist radioligand widely utilized for the in vitro and in vivo study of A3ARs. While it offers high affinity, it is important to note its moderate selectivity, as it can also interact with A1 and A2A adenosine receptor subtypes.[2] This guide presents quantitative binding data, detailed experimental protocols, and visual representations of associated molecular pathways to facilitate its effective use in research.

Data Presentation: Binding Affinity and Selectivity of this compound

The following tables summarize the quantitative data for this compound and related compounds, providing a comparative view of their binding affinities and selectivity for adenosine receptor subtypes.

Table 1: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of [¹²⁵I]this compound

| Species | Tissue/Cell Line | Receptor Subtype | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| Human | HEK293 cells | A3 | 0.59 | - | [3] |

| Rat | CHO cells | A3 | 1.48 ± 0.33 | 3.06 ± 0.21 | [3] |

| Rat | RBL-2H3 cells | A3 | 3.61 ± 0.30 | 1.02 ± 0.13 | [3] |

| Rat | Brain Membranes | A3 | 1.29 | 2.57 | |

| Sheep | COS-7 cells | A3 | 4.36 ± 0.48 | 1.35 ± 0.10 | |

| Rat | COS-7 cells | A1 | 3.42 ± 0.43 | - | |

| Canine | COS-7 cells | A2a | 25.1 ± 12.6 | - |

Table 2: Inhibition Constant (Ki) of this compound and Related Ligands

| Compound | Species | Receptor Subtype | Ki (nM) | Reference |

| IB-MECA | Rat | A3 | 1.1 | |

| Rat | A1 | 54 | ||

| Rat | A2A | 56 | ||

| AB-MECA | Human | A3 | 430.5 | |

| 2-Cl-IB-MECA | Human | A3 | 3.5 | |

| MRS1191 (Antagonist) | Human | A3 | - | |

| MRS1523 (Antagonist) | Human | A3 | - |

Experimental Protocols

Detailed methodologies for key experiments involving [¹²⁵I]this compound are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Synthesis of [¹²⁵I]this compound Precursor and Radioiodination

The precursor for [¹²⁵I]this compound is N⁶-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide (AB-MECA). Its synthesis can be achieved through a Dimroth rearrangement of N¹-alkylated adenosine derivatives.

Radioiodination Protocol (Chloramine-T Method):

-

Dissolve 0.2 mg of AB-MECA in 1 ml of methanol.

-

Take a 10 µl aliquot of the AB-MECA solution and evaporate to dryness under vacuum.

-

Resuspend the dried material in 40 µl of 0.3 M NaH₂PO₄, pH 7.55.

-

Add 1.5 mCi of Na[¹²⁵I] to the solution.

-

Initiate the reaction by adding 10 µl of a 1 mg/ml chloramine-T solution.

-

After 4 minutes at room temperature, stop the reaction by adding 15 µl of a 0.5 mg/ml sodium metabisulfite solution.

-

Purify the [¹²⁵I]this compound using HPLC with a C18 column and an isocratic mobile phase of 60% (v/v) methanol and 40% (v/v) 20 mM ammonium formate, pH 8.0.

-

The product peak is identified by both UV absorbance and radioactivity detection.

Saturation Radioligand Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [¹²⁵I]this compound.

Membrane Preparation:

-

Wash cultured cells (e.g., CHO-A3) twice with ice-cold 10 mM Tris, 5 mM EDTA, pH 7.4.

-

Scrape cells into the same buffer and homogenize with 20 strokes in a glass homogenizer on ice.

-

Centrifuge the homogenate at 43,000 x g for 10 minutes at 4°C.

-

Resuspend the resulting pellet in 50 mM Tris, 10 mM MgCl₂, 1 mM EDTA, pH 8.26 at a protein concentration of 0.02 mg/ml.

-

Add adenosine deaminase to a final concentration of 2 units/ml.

Binding Assay:

-

Set up assay tubes containing increasing concentrations of [¹²⁵I]this compound (e.g., 0.25 nM to 6.0 nM).

-

Define non-specific binding in a parallel set of tubes containing a high concentration of a competing ligand (e.g., 10 µM (R)-PIA).

-

Add the membrane preparation to each tube.

-

Incubate at 37°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data using non-linear regression to determine Kd and Bmax values.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled competing ligands for the A3AR.

Assay Protocol:

-

Prepare membrane homogenates as described for the saturation binding assay.

-

Set up assay tubes containing a fixed concentration of [¹²⁵I]this compound (approximately at its Kd value).

-

Add increasing concentrations of the unlabeled competing ligand to the tubes.

-

Define total binding in tubes with only the radioligand and non-specific binding in tubes with the radioligand and a high concentration of a standard unlabeled ligand.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate, filter, and measure radioactivity as described in the saturation binding assay.

-

Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Autoradiography

This technique visualizes the distribution of A3ARs in tissue sections.

Protocol Outline:

-

Prepare frozen tissue sections (e.g., brain slices) and mount them on microscope slides.

-

Pre-incubate the slides in a buffer to remove endogenous adenosine.

-

Incubate the slides with a low nanomolar concentration of [¹²⁵I]this compound.

-

To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of an unlabeled A3AR ligand.

-

Wash the slides in cold buffer to remove unbound radioligand.

-

Dry the slides and expose them to a phosphor imaging screen or autoradiographic film.

-

Analyze the resulting images to determine the density and distribution of binding sites.

Mandatory Visualizations

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor primarily couples to inhibitory G proteins (Gi/Go), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gq proteins, activating phospholipase C (PLC) and subsequent downstream signaling cascades. Furthermore, A3AR activation can modulate the activity of mitogen-activated protein kinases (MAPK).

Caption: A3 Adenosine Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

The following diagram illustrates the general workflow for a radioligand binding assay using [¹²⁵I]this compound.

Caption: Radioligand Binding Assay Workflow.

Selectivity Profile of this compound

This diagram illustrates the relative binding affinity of [¹²⁵I]this compound for different adenosine receptor subtypes, highlighting its higher affinity for A3 receptors.

Caption: Selectivity Profile of [¹²⁵I]this compound.

References

- 1. Synthesis and Pharmacological Characterization of [125I]MRS5127, a High Affinity, Selective Agonist Radioligand for the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the A3 Adenosine Receptor in Cancer: A Technical Guide

Executive Summary: The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a significant and complex player in oncology. Unlike other adenosine receptors, A3AR exhibits a dual role, capable of promoting both pro-tumorigenic and anti-tumorigenic effects depending on the cancer type and the tumor microenvironment. Notably, A3AR is consistently overexpressed in a wide range of solid tumors and hematological malignancies compared to adjacent normal tissues, positioning it as a promising biomarker and therapeutic target.[1][2][3][4] Activation of this Gi-coupled receptor triggers a cascade of signaling events, primarily through the inhibition of adenylyl cyclase and subsequent modulation of the Wnt/β-catenin and NF-κB pathways.[5] This modulation can lead to the downregulation of key proteins involved in cell proliferation, such as cyclin D1 and c-Myc, ultimately inducing apoptosis and cell cycle arrest in cancer cells. Consequently, highly selective A3AR agonists, such as Namodenoson (CF102), have been developed and are undergoing clinical evaluation, showing potential as orally bioavailable, targeted anti-cancer agents. This document provides an in-depth overview of A3AR's function in cancer, detailing its expression, signaling mechanisms, and therapeutic implications, along with key experimental protocols for its study.

Introduction to the A3 Adenosine Receptor (A3AR)

Adenosine is a purine nucleoside that functions as a critical signaling molecule in virtually all human cells, particularly under conditions of metabolic stress, hypoxia, or inflammation, which are characteristic of the tumor microenvironment (TME). Its effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. While the activation of A1, A2A, and A2B receptors is generally associated with pro-tumorigenic outcomes, the A3 receptor presents a more enigmatic and therapeutically interesting profile.

The A3AR is coupled to inhibitory G proteins (Gi), and its activation typically leads to the suppression of adenylyl cyclase activity and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This initial signal can diverge into multiple downstream pathways that regulate fundamental cellular processes, including proliferation, apoptosis, and immune responses. The marked overexpression of A3AR in tumor tissues has made it a focal point for the development of targeted cancer therapies.

A3AR Expression in Tumor vs. Normal Tissues

A compelling body of evidence demonstrates that A3AR is significantly upregulated in various cancer types at both the mRNA and protein levels when compared to corresponding normal tissues. This differential expression is a cornerstone of its potential as a therapeutic target, as it allows for selective action on cancer cells while sparing healthy ones. Studies have shown this overexpression in numerous solid tumors, including colon, breast, hepatocellular carcinoma, melanoma, lung, and prostate cancer. Furthermore, A3AR expression levels have been observed to be even higher in metastatic lesions than in primary tumors, suggesting a potential correlation with disease progression.

| Cancer Type | Tissue Type | A3AR Expression Analysis | Key Findings | Reference |

| Colon Carcinoma | Fresh Tumor (n=40) | Protein Analysis | 61% of tumors showed higher A3AR expression vs. normal adjacent tissue. | |

| Breast Carcinoma | Fresh Tumor (n=17) | Protein Analysis | 78% of tumors showed higher A3AR expression vs. normal adjacent tissue. | |

| Colon & Breast Carcinoma | Paraffin-Embedded | RT-PCR | Higher A3AR mRNA expression in tumor vs. adjacent non-neoplastic tissue. | |

| Various Solid Tumors | Tumor Tissue | mRNA Analysis | High A3AR mRNA expression in melanoma, renal, ovarian, small cell lung, and prostate carcinoma. | |

| Hepatocellular Carcinoma (HCC) | Tumor-infiltrating NK cells | Gene Expression Profiling | Greater A3AR expression detected in tumor-infiltrating NK cells than in peripheral NK cells. | |

| Thyroid, Gastric, Colorectal Cancer | Tumor-infiltrating NK cells | Microimaging | The percentage of intratumoral A3AR+ NK cells was significantly increased compared to peritumoral NK cells. |

Table 1: Summary of quantitative data on A3 adenosine receptor (A3AR) expression in various cancers.

Core Signaling Pathways of A3AR in Cancer

The anti-cancer effects of A3AR activation are primarily mediated through the modulation of key signaling pathways that govern cell survival and proliferation. As a Gi-coupled receptor, its activation initiates a cascade that provides multiple points for therapeutic intervention.

Gi-Protein and cAMP Pathway Modulation

Upon agonist binding, A3AR activates its associated Gi protein, which inhibits the enzyme adenylyl cyclase (AC). This action leads to a reduction in intracellular cAMP levels and consequently decreases the activity of Protein Kinase A (PKA). This is a pivotal step that diverges into several downstream pathways, including the Wnt and NF-κB cascades.

References

- 1. Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The A3 adenosine receptor is highly expressed in tumor versus normal cells: potential target for tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cancer biology and molecular genetics of A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

IB-MECA: A Comprehensive Technical Guide on its Therapeutic Potential in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with substantial side effects. The A3 adenosine receptor (A3AR) has emerged as a promising target for the development of novel analgesics. IB-MECA (N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), a potent and selective A3AR agonist, has demonstrated significant therapeutic potential in preclinical models of neuropathic pain. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and therapeutic promise of IB-MECA in the context of neuropathic pain. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to IB-MECA and the A3 Adenosine Receptor

IB-MECA is a highly selective agonist for the A3 adenosine receptor, a G-protein coupled receptor (GPCR). A3ARs are expressed in various tissues, including the central and peripheral nervous systems, and on immune cells. Their activation triggers a cascade of intracellular signaling events that modulate inflammation and neuronal activity, making them an attractive target for therapeutic intervention in neuropathic pain.

Mechanism of Action in Neuropathic Pain

The therapeutic effects of IB-MECA in neuropathic pain are multi-faceted, involving a complex interplay between the immune and nervous systems. The primary mechanism revolves around the activation of A3AR, which leads to the attenuation of neuroinflammation and the modulation of neuronal hyperexcitability.

A3AR Signaling Pathway

Activation of the A3AR by IB-MECA initiates a series of intracellular signaling events. As a Gi/o-coupled receptor, its stimulation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1] Furthermore, A3AR activation can stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[2] These initial signaling events trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) and p38 pathways, and the modulation of transcription factors like nuclear factor-kappa B (NF-κB).[3]

Immunomodulatory Effects

A key aspect of IB-MECA's therapeutic potential lies in its ability to modulate the immune response, which is a critical component in the pathogenesis of neuropathic pain.

Preclinical studies have demonstrated that the analgesic effects of A3AR agonists are dependent on CD4+ T cells and their production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4] IB-MECA stimulates CD4+ T cells to release IL-10, which in turn acts to resolve neuroinflammation and reduce pain hypersensitivity. The efficacy of IB-MECA is diminished in mice lacking CD4+ T cells, but can be restored through the adoptive transfer of these cells.

Microglia and astrocytes, the resident immune cells of the central nervous system, play a crucial role in the initiation and maintenance of neuropathic pain. Upon nerve injury, these glial cells become activated and release a host of pro-inflammatory mediators, including cytokines like TNF-α and IL-1β. IB-MECA has been shown to suppress the activation of microglia and astrocytes in the spinal cord, thereby reducing the production of these pro-inflammatory cytokines and contributing to its analgesic effect.

Cytokine Modulation

The balance between pro-inflammatory and anti-inflammatory cytokines is critical in the context of neuropathic pain. IB-MECA has been shown to shift this balance towards an anti-inflammatory state by:

-

Decreasing pro-inflammatory cytokines: Studies have reported that IB-MECA reduces the levels of TNF-α, IL-1β, and IL-6.

-

Increasing anti-inflammatory cytokines: A significant increase in the production of IL-10 is a hallmark of IB-MECA's action.

Preclinical Efficacy in Neuropathic Pain Models

The therapeutic potential of IB-MECA has been extensively evaluated in various preclinical models of neuropathic pain, consistently demonstrating its ability to alleviate pain-related behaviors.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used surgical model of neuropathic pain that mimics peripheral nerve damage in humans. In this model, IB-MECA has been shown to dose-dependently reverse mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful.

Chemotherapy-Induced Neuropathic Pain (CINP)

Neuropathic pain is a common and dose-limiting side effect of many chemotherapeutic agents. IB-MECA has shown efficacy in preventing and reversing neuropathic pain induced by drugs such as paclitaxel.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of IB-MECA in neuropathic pain models.

Table 1: Dose-Response of IB-MECA in the CCI Model

| Dose (mg/kg, i.p.) | Animal Model | Pain Assessment | % Reversal of Mechanical Allodynia | Reference |

| 0.5 | Mouse | Von Frey Test | Additive effect with H4R agonist | |

| 1 | Mouse | Von Frey Test | Full reversal | |

| 0.5 (µmol/kg) | Rat | Von Frey Test | Partial reversal |

Table 2: Effect of IB-MECA on Cytokine Levels in the CCI Model

| Cytokine | Treatment | Change in Plasma Levels | Animal Model | Reference |

| IL-1β | IB-MECA (1 mg/kg) | ↓ | Mouse | |

| TNF-α | IB-MECA (1 mg/kg) | ↓ | Mouse | |

| IL-6 | IB-MECA (1 mg/kg) | ↑ | Mouse | |

| IL-10 | IB-MECA (1 mg/kg) | ↑ | Mouse | |

| IL-1β | IB-MECA (0.5 µmol/kg) | No significant change (spinal cord) | Rat | |

| BDNF | IB-MECA (0.5 µmol/kg) | ↓ (brainstem) | Rat |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of IB-MECA.

Chronic Constriction Injury (CCI) Model

Objective: To induce a reproducible state of neuropathic pain in rodents.

Procedure:

-

Anesthetize the animal (e.g., with isoflurane or a ketamine/xylazine cocktail).

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Carefully dissect the nerve free from the surrounding connective tissue.

-

Loosely tie 3-4 chromic gut or silk sutures around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened to the point where they just constrict the nerve without arresting circulation.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for a period of 7-14 days, during which time neuropathic pain behaviors will develop.

Assessment of Mechanical Allodynia (Von Frey Test)

Objective: To quantify the paw withdrawal threshold in response to a mechanical stimulus.

Procedure:

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.

-

Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

-

A positive response is recorded when the animal briskly withdraws its paw.

-

The 50% paw withdrawal threshold is determined using the up-down method, which involves a specific sequence of filament applications based on the animal's response.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To quantify the concentration of specific cytokines in plasma or tissue homogenates.

Procedure:

-

Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block the plate with a blocking buffer to prevent non-specific binding.

-

Add standards and samples to the wells and incubate.

-

Wash the plate to remove unbound antigens.

-

Add a biotinylated detection antibody specific for the cytokine and incubate.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a TMB substrate solution, which will develop a color in the presence of HRP.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Assessment of Microglial Activation

Objective: To evaluate the activation state of microglia in the spinal cord.

Methods:

-

Immunohistochemistry/Immunofluorescence: Staining of spinal cord sections with antibodies against microglial markers such as Iba1 or TMEM119. Activated microglia exhibit morphological changes, including a hypertrophied cell body and retracted processes (an amoeboid shape), which can be quantified.

-

Western Blot: Quantifying the protein levels of microglial activation markers in spinal cord tissue lysates.

Adoptive Transfer of CD4+ T Cells

Objective: To investigate the role of CD4+ T cells in the therapeutic effect of IB-MECA.

Procedure:

-

Isolate spleens from donor mice.

-

Prepare a single-cell suspension of splenocytes.

-

Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Inject the purified CD4+ T cells intravenously into recipient mice (e.g., Rag-KO mice that lack T and B cells).

Future Directions and Therapeutic Potential

The robust preclinical data supporting the efficacy of IB-MECA in neuropathic pain models provide a strong rationale for its clinical development. Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are needed to establish the safety and efficacy of IB-MECA in patients with various forms of neuropathic pain.

-

Biomarker Identification: Identifying biomarkers that can predict patient response to IB-MECA would be invaluable for personalized medicine.

-

Combination Therapies: Investigating the potential of IB-MECA in combination with other analgesics may lead to synergistic effects and improved pain management.

Conclusion

IB-MECA, through its selective activation of the A3 adenosine receptor, represents a promising novel therapeutic agent for the treatment of neuropathic pain. Its multifaceted mechanism of action, which includes the modulation of immune responses, suppression of glial cell activation, and restoration of cytokine balance, addresses key pathological processes underlying this debilitating condition. The extensive preclinical evidence provides a solid foundation for the continued investigation and clinical translation of IB-MECA as a much-needed, non-opioid therapeutic option for patients suffering from neuropathic pain.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antinociceptive and neurochemical effects of a single dose of IB-MECA in chronic pain rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Histamine H4 Receptor Participates in the Anti-Neuropathic Effect of the Adenosine A3 Receptor Agonist IB-MECA: Role of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cl-IB-MECA: A Comprehensive Technical Guide to a Highly Selective A3 Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA) is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a diverse range of physiological and pathological processes. This technical guide provides an in-depth overview of Cl-IB-MECA, focusing on its pharmacological properties, the signaling pathways it modulates, and detailed protocols for its experimental evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of adenosine receptor pharmacology and the development of novel therapeutics targeting the A3AR.

Introduction

Adenosine is a ubiquitous purine nucleoside that modulates numerous physiological functions by activating four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is distinguished by its unique tissue distribution and its role in various pathophysiological conditions, including inflammation, cancer, cardiac ischemia, and neuropathic pain. The development of selective agonists for the A3AR has been instrumental in elucidating its physiological functions and exploring its therapeutic potential.

Cl-IB-MECA has emerged as a cornerstone pharmacological tool in A3AR research due to its high binding affinity and remarkable selectivity for this receptor subtype. This guide will delve into the quantitative pharmacology of Cl-IB-MECA, provide detailed experimental methodologies for its characterization, and illustrate the key signaling cascades it activates.

Quantitative Pharmacology of Cl-IB-MECA

The pharmacological profile of Cl-IB-MECA is characterized by its high affinity and selectivity for the A3AR. The following tables summarize the key quantitative data for Cl-IB-MECA and other relevant adenosine receptor ligands.

Table 1: Binding Affinity (Ki) of Adenosine Receptor Ligands

| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A3 (Ki, nM) | Reference |

| Cl-IB-MECA | >1000 | >1000 | 0.33 | [1] |

| IB-MECA | ~50 | ~50 | ~1 | [2] |

| NECA | 14 | 20 | 50 | [2] |

| CPA | 0.8 | 1500 | 100 | [2] |

| CGS-21680 | 230 | 15 | 2000 | [2] |

Table 2: Functional Potency (EC50) of Cl-IB-MECA

| Assay | Cell Line | EC50 (nM) | Reference |

| cAMP Inhibition | CHO-hA3AR | ~1-10 | |

| β-arrestin Recruitment | HEK293T-hA3AR | 39.0 | |

| miniGαi Recruitment | HEK293T-hA3AR | 30.5 | |

| Cytotoxicity (Antiproliferative) | Various Cancer Cell Lines | Variable (µM range) |

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate and reproducible pharmacological characterization of Cl-IB-MECA. This section provides comprehensive methodologies for key in vitro assays.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Cl-IB-MECA for the A3AR using the radioligand [¹²⁵I]I-AB-MECA.

Materials:

-

Cell membranes from cells stably expressing the human A3AR (e.g., HEK-293 or CHO cells)

-

[¹²⁵I]this compound (radioligand)

-

Cl-IB-MECA (test compound)

-

IB-MECA (for non-specific binding determination)

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)

-

Glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare cell membrane homogenates from A3AR-expressing cells. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

In a 96-well plate, set up the following in a total volume of 100 µL of Binding Buffer:

-

Total Binding: Cell membranes (e.g., 32 µg protein), [¹²⁵I]this compound (e.g., 0.15 nM), and Binding Buffer.

-

Non-specific Binding: Cell membranes, [¹²⁵I]this compound, and a high concentration of a non-labeled ligand (e.g., 1 µM IB-MECA).

-

Competitive Binding: Cell membranes, [¹²⁵I]this compound, and varying concentrations of Cl-IB-MECA.

-

-

Incubate the plate at 22°C for 120 minutes.

-

Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Cl-IB-MECA concentration.

-

Determine the IC50 value (the concentration of Cl-IB-MECA that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of Cl-IB-MECA to inhibit adenylyl cyclase activity, a hallmark of A3AR activation, which is coupled to the Gi protein.

Materials:

-

Cells stably expressing the human A3AR (e.g., CHO-hA3AR)

-

Cl-IB-MECA (test compound)

-

Forskolin (adenylyl cyclase activator)

-

IBMX (phosphodiesterase inhibitor, optional but recommended)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Cell culture medium and supplements

Procedure:

-

Seed the A3AR-expressing cells in a 96-well plate and culture overnight.

-

On the day of the assay, replace the culture medium with a stimulation buffer, which may contain a phosphodiesterase inhibitor like IBMX.

-

Pre-treat the cells with varying concentrations of Cl-IB-MECA for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production. The optimal forskolin concentration should be determined empirically to achieve a robust signal window.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the Cl-IB-MECA concentration.

-

Determine the EC50 value (the concentration of Cl-IB-MECA that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

-

Cell membranes from A3AR-expressing cells

-

[³⁵S]GTPγS (radiolabeled GTP analog)

-

Cl-IB-MECA (test compound)

-

GDP (to ensure G proteins are in their inactive state)

-

GTPγS Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

-

Non-labeled GTPγS (for non-specific binding)

Procedure:

-

Pre-incubate cell membranes with GDP (e.g., 10 µM) in GTPγS Assay Buffer on ice.

-

In a 96-well plate, add the cell membranes, varying concentrations of Cl-IB-MECA, and [³⁵S]GTPγS.

-

For non-specific binding, add a high concentration of non-labeled GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding.

-

Plot the specific binding against the logarithm of the Cl-IB-MECA concentration.

-

Determine the EC50 and Emax (maximal effect) from the resulting dose-response curve using non-linear regression.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated A3AR, a key event in receptor desensitization and G protein-independent signaling.

Materials:

-

HEK293T cells co-expressing the human A3AR fused to a reporter fragment (e.g., NanoLuc-LgBiT) and β-arrestin2 fused to a complementary reporter fragment (e.g., NanoLuc-SmBiT).

-

Cl-IB-MECA (test compound)

-

Live-cell substrate for the reporter enzyme (e.g., furimazine for NanoLuc)

-

Assay buffer (e.g., HBSS)

Procedure:

-

Seed the engineered cells in a white, clear-bottom 96-well plate and incubate overnight.

-

Wash the cells with assay buffer.

-

Add the live-cell substrate and incubate to allow for substrate equilibration.

-

Measure the basal luminescence.

-

Add varying concentrations of Cl-IB-MECA to the wells.

-

Measure the luminescence signal over time (kinetically) or at a fixed endpoint.

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Plot the change in luminescence (or the area under the curve for kinetic reads) against the logarithm of the Cl-IB-MECA concentration.

-

Determine the EC50 and Emax values from the dose-response curve using non-linear regression.

Signaling Pathways

Activation of the A3AR by Cl-IB-MECA initiates a cascade of intracellular signaling events that are cell-type and context-dependent. The primary signaling pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, A3AR activation can also trigger a variety of other downstream pathways.

Caption: A3 Adenosine Receptor Signaling Pathways Activated by Cl-IB-MECA.

Key Signaling Cascades:

-

Gi/o-cAMP-PKA Pathway: The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels and reduced Protein Kinase A (PKA) activity.

-

Phospholipase C (PLC) Pathway: A3AR can also couple to G proteins that activate PLC, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: A3AR activation can modulate the activity of MAPK cascades, including ERK1/2, p38, and JNK, which are critical regulators of cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival and metabolism, can be activated downstream of A3AR.

-

Wnt/β-catenin and NF-κB Pathways: In the context of cancer and inflammation, Cl-IB-MECA has been shown to modulate the Wnt/β-catenin and NF-κB signaling pathways.

-

β-Arrestin-Mediated Signaling: Upon agonist binding, β-arrestin is recruited to the A3AR, leading to receptor desensitization and internalization, as well as initiating G protein-independent signaling events.

Experimental Workflow

A typical workflow for the pharmacological characterization of a selective A3AR agonist like Cl-IB-MECA involves a series of in vitro and in vivo experiments to determine its affinity, potency, efficacy, and functional effects.

Caption: A Standard Experimental Workflow for Characterizing Cl-IB-MECA.

Conclusion

Cl-IB-MECA is an invaluable pharmacological tool for investigating the A3 adenosine receptor. Its high affinity and selectivity have enabled significant progress in understanding the physiological and pathophysiological roles of this receptor. The detailed experimental protocols and an overview of the associated signaling pathways provided in this technical guide are intended to facilitate further research in this exciting field and aid in the development of novel A3AR-targeted therapies. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific experimental systems and research questions.

References

The Pharmacology of A3 Adenosine Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacology of A3 adenosine receptor (A3AR) agonists, focusing on their signaling pathways, quantitative pharmacological data, and the experimental protocols used for their characterization. The A3AR, a member of the G protein-coupled receptor (GPCR) family, is a significant therapeutic target for a range of conditions, including inflammatory diseases, cancer, and cardiac ischemia.[1]

A3 Adenosine Receptor Signaling Pathways

Activation of the A3AR by an agonist initiates a cascade of intracellular signaling events primarily mediated through its coupling to inhibitory G proteins (Gi/o).[2][3][4] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Beyond the canonical Gi pathway, A3AR can also couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), with isoforms like PKC-δ being implicated in cardioprotective effects.

Furthermore, A3AR activation modulates the activity of mitogen-activated protein kinases (MAPKs), including the extracellular signal-regulated kinases 1/2 (ERK1/2) and p38 MAPK. The activation of these pathways is often dependent on the release of G protein βγ subunits and can involve upstream kinases such as phosphoinositide 3-kinase (PI3K) and Akt (also known as protein kinase B). These signaling cascades ultimately influence a variety of cellular processes, including cell proliferation, apoptosis, and inflammatory responses.

Quantitative Pharmacology of A3AR Agonists

The pharmacological characterization of A3AR agonists is crucial for understanding their therapeutic potential. This is typically achieved by determining their binding affinity (Ki) and functional potency (EC50) and efficacy. The following tables summarize key pharmacological data for several well-characterized A3AR agonists.

Table 1: Binding Affinities (Ki) of A3AR Agonists at Human Adenosine Receptors

| Agonist | Human A3AR Ki (nM) | Human A1AR Ki (nM) | Human A2AAR Ki (nM) | Reference |

| IB-MECA | 1.8 | 51 | 2900 | |

| Cl-IB-MECA | 1.4 | - | - | |

| 2-Chloro-N6-phenylethylAdo | 0.024 | - | - | |

| NECA | - | - | - | |

| CPA | - | - | - | |

| CGS 21680 | - | - | - |

Table 2: Functional Potency (EC50) of A3AR Agonists

| Agonist | Assay Type | Cell Line | EC50 (nM) | Reference |

| IB-MECA | cAMP Accumulation | CHO-hA3AR | 0.5 | |

| Cl-IB-MECA | cAMP Accumulation | CHO-hA3AR | - | |

| 2-Chloro-N6-phenylethylAdo | cAMP Accumulation | - | 14 | |

| NECA | cAMP Accumulation | CHO-hA3AR | 30 | |

| IB-MECA | Gi/Go Activation | ADORA3 Nomad Cell Line | 18800 |

Key Experimental Protocols

Accurate and reproducible experimental protocols are fundamental to the study of A3AR pharmacology. This section details the methodologies for three key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for the A3AR.

Materials:

-

Cell membranes expressing the human A3AR (e.g., from transfected CHO or HEK293 cells).

-

Radioligand (e.g., [125I]I-AB-MECA).

-

Unlabeled competing ligand.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of the unlabeled competing ligand.

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the competing ligand.

-

For total binding, omit the competing ligand. For non-specific binding, add a high concentration of a non-radiolabeled agonist (e.g., NECA).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold binding buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value of the competing ligand using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an A3AR agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Materials:

-

Cells stably expressing the human A3AR (e.g., CHO-K1).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds (A3AR agonists).

-

cAMP detection kit (e.g., HTRF, BRET, or luciferase-based).

-

Plate reader capable of detecting the signal from the chosen kit.

Protocol:

-

Seed the A3AR-expressing cells in a 96- or 384-well plate and culture overnight.

-

Replace the culture medium with assay buffer.

-

Add serial dilutions of the test compounds to the wells.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature.

-

Lyse the cells and follow the instructions of the cAMP detection kit to measure cAMP levels.

-

Generate dose-response curves and calculate the EC50 and Emax values for each agonist.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins following agonist binding to the A3AR.

Materials:

-

Cell membranes expressing the human A3AR.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Test compounds (A3AR agonists).

-

Glass fiber filters or SPA beads.

-

Scintillation counter.

Protocol:

-

Pre-incubate the cell membranes with GDP in the assay buffer.

-

Add serial dilutions of the test compounds to the membrane suspension.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for [35S]GTPγS binding to activated G proteins.

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer. Alternatively, use scintillation proximity assay (SPA) beads for a homogeneous assay format.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Analyze the data to determine the EC50 and Emax for agonist-stimulated [35S]GTPγS binding.

References

- 1. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System | MDPI [mdpi.com]

Foundational research on adenosine A3 receptor signaling pathways.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on adenosine A3 receptor (A3AR) signaling pathways. It is designed to serve as an in-depth resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data that define our current understanding of A3AR function. The A3AR, a member of the G protein-coupled receptor (GPCR) family, is a critical regulator of numerous physiological and pathophysiological processes, making it a key therapeutic target for a range of conditions including inflammation, cancer, and cardiovascular diseases.[1]

Introduction to the Adenosine A3 Receptor

The human A3AR is a 318-amino acid protein that is primarily coupled to inhibitory G proteins (Gi/o), and in some cellular contexts, to Gq proteins.[2] Its activation by the endogenous ligand adenosine is a crucial signaling event in response to cellular stress, such as hypoxia and inflammation.[3] A distinguishing feature of the A3AR is its overexpression in inflammatory and cancer cells compared to normal tissues, which has positioned it as a promising target for therapeutic intervention.[1] A variety of synthetic agonists and antagonists have been developed to modulate A3AR activity, providing valuable tools for both research and clinical applications.[3]

Core Signaling Pathways of the A3AR

The A3AR transduces extracellular signals into intracellular responses through a complex network of signaling pathways. These can be broadly categorized into G protein-dependent and G protein-independent pathways.

G Protein-Dependent Signaling

Upon agonist binding, the A3AR undergoes a conformational change that facilitates its interaction with heterotrimeric G proteins. The specific G protein subtype engaged dictates the downstream signaling cascade.

The canonical signaling pathway for the A3AR involves its coupling to Gαi proteins. This interaction leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP attenuates the activity of protein kinase A (PKA), a key downstream effector. This pathway is central to many of the anti-inflammatory and cell growth inhibitory effects of A3AR activation.

In certain cell types, the A3AR can also couple to Gαq proteins. This interaction activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is implicated in processes such as mast cell degranulation.

A3AR activation can also modulate the activity of MAPK pathways, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. This can occur through the release of Gβγ subunits from pertussis toxin-sensitive G proteins, which subsequently activate phosphoinositide 3-kinase (PI3K). PI3K, in turn, can activate the Akt/PKB signaling pathway, which is crucial for cell survival and proliferation.

G Protein-Independent Signaling: The Role of β-Arrestin

Beyond classical G protein coupling, A3AR signaling also involves G protein-independent mechanisms, primarily mediated by β-arrestins. Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only desensitizes G protein-mediated signaling but also initiates a distinct wave of signaling events. β-arrestin can act as a scaffold, bringing together components of the MAPK cascade, such as ERK1/2, leading to their activation. Some A3AR ligands have been shown to exhibit biased agonism, preferentially activating either G protein-dependent or β-arrestin-dependent pathways.

Quantitative Data on A3AR Ligand Interactions

The following tables summarize key quantitative data for a selection of commonly used A3AR agonists and antagonists. This data is essential for the design and interpretation of experiments aimed at dissecting A3AR signaling.

Table 1: Binding Affinities (Ki) of Selected Ligands for Human Adenosine Receptors

| Compound | A1AR Ki (nM) | A2AAR Ki (nM) | A3AR Ki (nM) | Reference |

| Agonists | ||||

| IB-MECA | - | - | 1.8 | |

| Cl-IB-MECA | - | - | 1.4 | |

| 2-Chloro-N6-phenylethylAdo (15) | - | - | 0.024 | |

| Antagonists | ||||

| MRS1191 | - | - | 1.42 (rat) | |

| MRS1334 | - | - | 3.85 (rat) | |

| DPTN (9) | ~200 | ~200 | 1.65 | |

| PSB-11 | - | - | 6.36 (mouse) |

Table 2: Functional Potencies (EC50/IC50) of Selected A3AR Ligands in cAMP Assays

| Compound | Assay Type | EC50/IC50 (nM) | Emax (%) | Reference |

| Agonists | ||||

| Cl-IB-MECA | Agonist (cAMP inhibition) | 2.8 | - | |

| 2-Chloro-N6-phenylethylAdo (15) | Agonist (cAMP inhibition) | 14 | - | |

| 6c | Agonist (cAMP inhibition) | 11.3 | 83.9 | |

| Antagonists | ||||

| 10 | Antagonist (cAMP accumulation) | 31 (IC50) | - | |

| 11 | Antagonist (cAMP accumulation) | 79 (IC50) | - | |

| 4 | Antagonist (cAMP accumulation) | 380 (IC50) | - | |

| 12 | Antagonist (cAMP accumulation) | 153 (IC50) | - | |

| Inverse Agonists | ||||

| PSB-10 | Inverse Agonist (cAMP increase) | 2.27 - 91.3 | - | |

| MRS7799 | Inverse Agonist (cAMP increase) | 2.27 - 91.3 | - | |

| MRS7907 | Inverse Agonist (cAMP increase) | 2.27 - 91.3 | 203 |

Table 3: Functional Potencies (EC50) of Selected A3AR Agonists in β-Arrestin2 Recruitment Assays

| Compound | EC50 (nM) | Emax (%) | Reference |

| NECA | 217 | 100 | |

| 2-Cl-IB-MECA | 39.0 | 52.9 |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to investigate A3AR signaling pathways.

Radioligand Binding Assay

This assay is fundamental for determining the affinity (Ki) of a ligand for the A3AR.

-

Objective: To quantify the binding of a radiolabeled ligand to the A3AR and determine the affinity of unlabeled competing ligands.

-

Methodology:

-

Membrane Preparation: Culture cells stably expressing the human A3AR (e.g., CHO or HEK293 cells). Harvest and homogenize the cells in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes.

-

Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled A3AR ligand (e.g., [125I]I-AB-MECA) in the absence (total binding) or presence (non-specific binding) of a high concentration of an unlabeled competing ligand.

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Competition binding curves are generated by incubating with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound. The IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cardioprotective Potential of IB-MECA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IB-MECA (N⁶-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide), a potent and selective agonist of the adenosine A3 receptor (A3AR), has emerged as a significant agent in cardiovascular research. Its robust cardioprotective effects against myocardial ischemia/reperfusion injury have been demonstrated across various preclinical models. This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and signaling pathways associated with IB-MECA's cardioprotective actions. It is designed to serve as a comprehensive resource for researchers and professionals in the field of cardiac drug discovery and development.

Introduction to IB-MECA and Cardioprotection

IB-MECA is a highly selective agonist for the A3 adenosine receptor.[1] Its cardioprotective effects are primarily attributed to its ability to mimic ischemic preconditioning and postconditioning, endogenous mechanisms that protect the heart from prolonged ischemic insults.[1][2][3][4] The activation of A3AR by IB-MECA initiates a cascade of intracellular signaling events that ultimately converge on reducing myocardial infarct size, limiting apoptosis, and preserving cardiac function following ischemia/reperfusion (I/R) injury. Notably, IB-MECA has shown efficacy when administered both before the onset of ischemia (preconditioning) and at the time of reperfusion (postconditioning), highlighting its potential therapeutic versatility in clinical scenarios such as acute myocardial infarction.

Mechanism of Action and Signaling Pathways

The cardioprotective effects of IB-MECA are mediated through a complex network of signaling pathways initiated by the activation of the A3AR, a G-protein coupled receptor. Upon agonist binding, A3AR couples to inhibitory G-proteins (Gi/o), leading to the modulation of downstream effectors.

Key Signaling Cascades

Several critical signaling pathways have been implicated in IB-MECA-mediated cardioprotection:

-

Protein Kinase C (PKC) and Mitochondrial KATP Channels: A central mechanism involves the activation of PKC, which in turn is believed to regulate the opening of mitochondrial ATP-sensitive potassium (KATP) channels. This action is crucial for preserving mitochondrial function and reducing cell death.

-

Pro-survival Kinases (PI3K/Akt and ERK1/2): IB-MECA has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. These kinase cascades are well-established mediators of cell survival and inhibit apoptotic pathways.

-

Mitochondrial Protection: Activation of A3AR by agonists like Cl-IB-MECA has been demonstrated to protect against mitochondrial damage by preventing a decrease in ATP levels and attenuating mitochondrial calcium overload. This preservation of mitochondrial integrity is a cornerstone of its cardioprotective effect.

-

Anti-inflammatory Effects: IB-MECA can reduce infarct size by decreasing the recruitment of leukocytes to the site of injury during reperfusion, indicating an anti-inflammatory component to its mechanism of action.

The following diagram illustrates the primary signaling pathways involved in IB-MECA-induced cardioprotection.

Quantitative Data on Cardioprotective Efficacy

The cardioprotective effects of IB-MECA have been quantified in numerous preclinical studies. The following tables summarize the key findings on infarct size reduction in various animal models.

Table 1: Infarct Size Reduction with IB-MECA Pre-treatment (Preconditioning)

| Animal Model | Ischemia/Reperfusion Duration | IB-MECA Dose | Route of Administration | Infarct Size Reduction (%) | Reference |

| Dog | 60 min / 3 hours | 100 µg/kg | Intravenous | ~40% | |

| Rabbit (conscious) | 30 min / 72 hours | 100 µg/kg | Intravenous | 61% | |

| Rat (isolated heart) | 35 min / 120 min | 100 nM | Perfusion | Significant functional recovery |

Table 2: Infarct Size Reduction with IB-MECA at Reperfusion (Postconditioning)

| Animal Model | Ischemia/Reperfusion Duration | IB-MECA Dose | Route of Administration | Infarct Size Reduction (%) | Reference |

| Dog | 60 min / 3 hours | 100 µg/kg | Intravenous | ~48% | |

| Mouse | 45 min / 60 min | 100 µg/kg | Intravenous | 21-47% |

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies employed in key studies investigating the cardioprotective effects of IB-MECA.

In Vivo Myocardial Ischemia/Reperfusion Model (Dog)

-

Animal Model: Anesthetized open-chest dogs.

-

Ischemia Induction: The left anterior descending (LAD) coronary artery is occluded for 60 minutes.

-

Reperfusion: The occlusion is released, and the heart is reperfused for 3 hours.

-

Drug Administration:

-

Preconditioning: IB-MECA (100 µg/kg) is administered as an intravenous bolus 10 minutes before coronary occlusion.

-

Postconditioning: IB-MECA (100 µg/kg) is administered as an intravenous bolus 5 minutes before the initiation of reperfusion.

-

-

Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area at risk and infarct size are determined using macrohistochemical staining with triphenyltetrazolium chloride.

In Vivo Myocardial Ischemia/Reperfusion Model (Mouse)

-

Animal Model: C57Bl/6 mice.

-

Ischemia Induction: The left anterior descending (LAD) coronary artery is occluded for 45 minutes.

-

Reperfusion: The occlusion is released, and the heart is reperfused for 60 minutes.

-

Drug Administration: IB-MECA (100 µg/kg) or vehicle is administered as an intravenous bolus 5 minutes before reperfusion.

-

Infarct Size Measurement: Infarct size is expressed as a percentage of the risk region.

The following diagram outlines a typical experimental workflow for evaluating the cardioprotective effects of IB-MECA in an in vivo model.

Discussion and Future Directions

The collective evidence strongly supports the cardioprotective effects of IB-MECA, primarily through the activation of the adenosine A3 receptor. Its ability to reduce myocardial infarct size in both preconditioning and postconditioning settings makes it a compelling candidate for further therapeutic development.

However, some studies have noted potential biphasic or species-dependent hemodynamic responses, and high concentrations may have adverse effects, underscoring the need for careful dose-finding studies. Future research should focus on:

-

Clinical Translation: Well-designed clinical trials are necessary to establish the safety and efficacy of IB-MECA or other A3AR agonists in patients with acute myocardial infarction.

-

Combination Therapies: Investigating the synergistic effects of IB-MECA with other cardioprotective agents could lead to more potent therapeutic strategies.

-

Long-term Outcomes: Preclinical studies assessing the long-term effects of IB-MECA on cardiac remodeling and heart failure development post-myocardial infarction are warranted.

Conclusion

IB-MECA stands out as a promising cardioprotective agent with a well-defined mechanism of action centered on the activation of the adenosine A3 receptor. The data presented in this guide highlight its consistent efficacy in reducing myocardial injury in preclinical models of ischemia/reperfusion. For researchers and drug development professionals, IB-MECA and the A3AR pathway represent a fertile ground for the development of novel therapies to combat ischemic heart disease.

References

- 1. IB-MECA and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preconditioning and postconditioning: underlying mechanisms and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endogenous cardioprotection by ischaemic postconditioning and remote conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preconditioning and postconditioning: innate cardioprotection from ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigation into the Anti-inflammatory Properties of Cl-IB-MECA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N6-(3-iodobenzyl)-5′-N-methylcarboxamidoadenosine (Cl-IB-MECA) is a potent and highly selective agonist for the A3 adenosine receptor (A3AR). Emerging research has highlighted its significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for a range of inflammatory conditions. This technical guide provides an in-depth overview of the initial investigations into the anti-inflammatory effects of Cl-IB-MECA, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in these foundational studies. The primary focus is on its ability to modulate crucial inflammatory signaling pathways, including the PI3K/Akt and NF-κB pathways, and its subsequent impact on the production of pro-inflammatory mediators.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to the pathophysiology of numerous diseases. The adenosine A3 receptor (A3AR) has been identified as a key modulator of inflammatory processes. Cl-IB-MECA, a synthetic adenosine analog, demonstrates high affinity and selectivity for the A3AR, making it an invaluable tool for studying the role of this receptor in inflammation and a potential therapeutic agent. This document synthesizes the current understanding of the anti-inflammatory properties of Cl-IB-MECA, with a focus on the molecular mechanisms and experimental evidence supporting its efficacy.

Mechanism of Action

Cl-IB-MECA exerts its anti-inflammatory effects primarily through its agonistic activity at the A3 adenosine receptor. The binding of Cl-IB-MECA to A3AR initiates a cascade of intracellular signaling events that ultimately suppress the inflammatory response. The two major signaling pathways implicated in the anti-inflammatory action of Cl-IB-MECA are the PI3K/Akt pathway and the NF-κB pathway.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and inflammation. In the context of inflammation, the activation of this pathway often leads to the production of pro-inflammatory mediators. Cl-IB-MECA has been shown to inhibit the activation of the PI3K/Akt pathway. By binding to the A3AR, Cl-IB-MECA leads to the downstream inhibition of Akt phosphorylation. This, in turn, prevents the subsequent activation of downstream effectors that promote inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cl-IB-MECA has been demonstrated to suppress the activation of NF-κB. This is achieved by inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit of NF-κB.

Quantitative Data

The following tables summarize the key quantitative data from various studies investigating the anti-inflammatory properties of Cl-IB-MECA and its analog, thio-Cl-IB-MECA.

Table 1: Receptor Binding Affinity and Functional Potency of Cl-IB-MECA

| Parameter | Value | Receptor | Species | Reference |

| Ki | 0.33 nM | A3AR | Rat | [1] |

| EC50 | 32.28 ± 11.2 nM | A3AR | Human | [2] |

Table 2: In Vitro Anti-inflammatory Effects of Thio-Cl-IB-MECA in LPS-stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Concentration of Thio-Cl-IB-MECA | % Inhibition | Reference |

| iNOS protein expression | 10 µM | Significant Inhibition | [3] |

| IL-1β protein expression | 10 µM | Significant Inhibition | [3] |

| TNF-α protein expression | 10 µM | Significant Inhibition | [3] |

| iNOS mRNA expression | 10 µM | Significant Inhibition | |

| IL-1β mRNA expression | 10 µM | Significant Inhibition | |